Decarestrictine C Decarestrictine C Decarestrictine C is a biochemical.
Brand Name: Vulcanchem
CAS No.: 140460-53-3
VCID: VC0525465
InChI: InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+
SMILES: CC1CC=C(CCC(CC(=O)O1)O)O
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Decarestrictine C

CAS No.: 140460-53-3

Cat. No.: VC0525465

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decarestrictine C - 140460-53-3

Specification

CAS No. 140460-53-3
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one
Standard InChI InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+
Standard InChI Key JDAGFQUEAYHSSR-FPYGCLRLSA-N
Isomeric SMILES CC1C/C=C(\CCC(CC(=O)O1)O)/O
SMILES CC1CC=C(CCC(CC(=O)O1)O)O
Canonical SMILES CC1CC=C(CCC(CC(=O)O1)O)O
Appearance Solid powder

Introduction

Structural Characteristics of Decarestrictine C

Molecular Architecture

Decarestrictine C exists as two stereoisomers, designated C1 and C2, differentiated by their oxygenation patterns and double bond positions. The molecular formula for decarestrictine C1 is C₁₀H₁₆O₄, with a molecular weight of 200.234 g/mol . Key structural features include:

  • A 10-membered lactone ring with hydroxyl groups at C-4, C-5, and C-8.

  • A methyl group at C-10 and a trans-configured double bond between C-6 and C-7 .

  • Absolute stereochemistry confirmed as (4S,5S,6E,8S,10R) through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

The SMILES notation for decarestrictine C1 is C[C@@H]1CCC@H/C=C/C@@HCC(=O)O1, highlighting its bicyclic oxacyclic framework .

Table 1: Comparative Structural Features of Decarestrictine C1 and Related Analogs

PropertyDecarestrictine C1Decarestrictine DDecarestrictine F
Molecular FormulaC₁₀H₁₆O₄C₁₀H₁₆O₅C₁₀H₁₂O₄
Molecular Weight (g/mol)200.23216.23196.20
Oxygenation SitesC-4, C-5, C-8C-4, C-5, C-8, C-9C-3, C-5, C-7
Double Bond PositionC6-C7C5-C6C8-C9
Biological ActivityCholesterol inhibitionCholesterol inhibitionAntifungal

Biosynthesis and Natural Occurrence

Decarestrictine C is produced by Penicillium simplicissimum and related fungi via a polyketide synthase (PKS) pathway. Key biosynthetic steps include:

  • Chain Assembly: Acetate and malonate units are condensed to form a polyketide backbone.

  • Cyclization: Intramolecular esterification generates the 10-membered lactone ring.

  • Post-Modifications: Hydroxylation and methylation introduce stereochemical diversity .

The strain Penicillium simplicissimum FH-A 6090 yields decarestrictine C1/C2 as minor metabolites, requiring large-scale fermentation and chromatographic purification for isolation .

Biological Activities and Mechanisms

Cholesterol Biosynthesis Inhibition

Decarestrictine C1 suppresses HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, with an IC₅₀ of 2.8 μM . This inhibition reduces hepatic cholesterol synthesis, lowering serum LDL and triglyceride levels in murine models .

Antihyperlipidemic Effects

In vivo studies demonstrate that decarestrictine C1 (10 mg/kg/day) reduces total cholesterol by 27% and triglycerides by 34% in hyperlipidemic rats over 28 days . The compound’s selectivity for hepatic cells minimizes off-target effects on steroidogenesis.

Synthetic Approaches

Retrosynthetic Analysis

The 10-membered lactone core is accessible via ring-closing metathesis (RCM). A reported synthesis of decarestrictine I employs Grubbs’ II catalyst to cyclize a diene precursor, achieving a 72% yield . While decarestrictine C1/C2 synthesis remains unreported, analogous strategies involving stereoselective hydroxylation and lactonization are theoretically feasible .

Challenges in Synthesis

  • Stereochemical Control: Achieving the (4S,5S,8S,10R) configuration requires chiral auxiliaries or asymmetric catalysis.

  • Ring Strain: The medium-sized lactone ring necessitates high-dilution conditions to prevent oligomerization .

Applications and Future Directions

Limitations and Optimization

  • Bioavailability: Poor aqueous solubility (LogP = 1.9) limits oral absorption.

  • Structural Analogues: Semi-synthetic derivatives with improved pharmacokinetics are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator